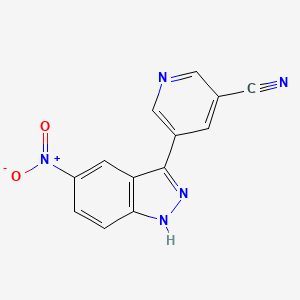

5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1356088-10-2 |

|---|---|

Molecular Formula |

C13H7N5O2 |

Molecular Weight |

265.23 g/mol |

IUPAC Name |

5-(5-nitro-1H-indazol-3-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H7N5O2/c14-5-8-3-9(7-15-6-8)13-11-4-10(18(19)20)1-2-12(11)16-17-13/h1-4,6-7H,(H,16,17) |

InChI Key |

XMILHRLEEHVSMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CN=CC(=C3)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 5 Nitro 1h Indazol 3 Yl Nicotinonitrile

Strategic Approaches to the Synthesis of the 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile Core Structure

The construction of the 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile framework can be envisioned through several strategic disconnections, primarily involving the formation of the indazole ring followed by its linkage to the nicotinonitrile moiety, or the pre-functionalization of one ring system before the crucial coupling step.

One plausible approach involves a metal-catalyzed cross-coupling reaction. This strategy would entail the synthesis of a 3-halo-5-nitro-1H-indazole and a nicotinonitrile derivative bearing a suitable coupling partner, such as a boronic acid or ester, for a Suzuki-type reaction. The synthesis of 3-haloindazoles can be achieved through various methods, including diazotization of a corresponding aminoindazole or direct halogenation. chim.it For instance, N-bromosuccinimide (NBS) is widely employed for the regioselective bromination at the C3 position of the indazole ring. chim.it

Alternatively, a convergent synthesis could involve the reaction of a pre-functionalized indazole precursor with a suitable cyanopyridine derivative. For example, a 3-formyl-5-nitro-1H-indazole could undergo a condensation reaction with an appropriate active methylene (B1212753) compound derived from a substituted acetonitrile, followed by cyclization to form the cyanopyridine ring. The Vilsmeier-Haack reaction on 5-nitro-1H-indazole has been reported to yield the corresponding 3-formyl analogue in high yield. chim.it

A summary of potential synthetic strategies is presented in Table 1.

| Strategy | Key Reaction | Precursors | Advantages | Potential Challenges |

| Cross-Coupling | Suzuki or Stille Coupling | 3-Halo-5-nitro-1H-indazole and a nicotinonitrile-boronic acid/ester or organostannane derivative. | High efficiency and functional group tolerance. | Synthesis of functionalized precursors can be multi-step. |

| Condensation/Cyclization | Knoevenagel condensation followed by cyclization | 3-Formyl-5-nitro-1H-indazole and a suitable cyanomethylpyridine derivative. | Convergent approach, building complexity quickly. | Reaction conditions might be harsh and affect the nitro group. |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of a nucleophilic indazole with an activated halonicotinonitrile | 5-Nitro-1H-indazole and a dihalonicotinonitrile. | Can be a direct method for C-C bond formation. | Regioselectivity on the nicotinonitrile ring can be an issue. |

Regioselective Functionalization and Derivatization of the Indazole Moiety

The indazole ring in 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile offers multiple sites for further functionalization, which can be crucial for modulating the compound's properties.

Introduction of Nitro Group and Other Electrophilic Substituents

The nitro group at the C5 position is a key feature of the target molecule. The nitration of the indazole ring is a common electrophilic aromatic substitution reaction. masterorganicchemistry.com Typically, a mixture of nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which then attacks the electron-rich indazole ring. masterorganicchemistry.com The position of nitration is influenced by the directing effects of the substituents already present on the ring. For an unsubstituted 1H-indazole, nitration generally occurs at the C5 position. mdpi.com

Other electrophilic substituents can be introduced using standard aromatic substitution protocols. For example, halogenation can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to introduce chlorine or bromine atoms, respectively. chim.it

Manipulation of the N1-H Position of Indazole

The N1-H position of the indazole ring is nucleophilic and can be readily functionalized. beilstein-journals.org Alkylation, acylation, and arylation at this position are common transformations. beilstein-journals.org

N-Alkylation: The N1 position can be alkylated using various alkyl halides or other electrophiles in the presence of a base. beilstein-journals.org The choice of base and solvent can influence the regioselectivity between N1 and N2 alkylation. beilstein-journals.org For instance, using sodium hydride in tetrahydrofuran (B95107) often favors N1 substitution. beilstein-journals.org

N-Arylation: The N1 position can be arylated through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides. mit.edu

N-Acylation: Acylation of the N1 position can be achieved using acyl chlorides or anhydrides in the presence of a base. N1-acylated indazoles can serve as protecting groups or as intermediates for further transformations. beilstein-journals.org

Structural Elaboration and Diversification of the Nicotinonitrile Moiety

The nicotinonitrile part of the molecule also presents opportunities for structural modification to create a library of analogues.

Strategies for Cyanopyridine Modification

The cyanopyridine ring can be modified through several synthetic strategies. One common approach is nucleophilic aromatic substitution (SNAr) on halopyridines. nih.gov If a halo-substituted nicotinonitrile is used in the synthesis of the core structure, the halogen can be displaced by various nucleophiles to introduce new functional groups.

The cyano group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, each transformation leading to a new class of derivatives with potentially different biological activities.

Multicomponent reactions, such as the one-pot synthesis of substituted cyanopyridines from acetophenone (B1666503) derivatives, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297), offer an efficient way to construct diverse nicotinonitrile scaffolds. nih.govacs.org

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality can significantly impact the biological activity of a molecule. While the parent compound 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile is achiral, chiral centers can be introduced through various synthetic strategies.

One approach involves the use of chiral auxiliaries or catalysts in the synthesis of either the indazole or the nicotinonitrile fragment. For example, asymmetric synthesis of indazoles with a C3-quaternary chiral center has been achieved using copper hydride catalysis. mit.edu Similarly, stereoselective routes have been developed for the synthesis of optically pure indole (B1671886) analogues, which could potentially be adapted for indazole systems. nih.gov

Another strategy is the stereoselective functionalization of the pre-formed core structure. For instance, if a substituent on either ring contains a prochiral center, an asymmetric reaction could be employed to introduce stereochemistry.

Advanced Synthetic Strategies for Complex 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile Analogs

The construction of complex analogs of 5-(5-nitro-1H-indazol-3-yl)nicotinonitrile, a molecule featuring a biaryl linkage between a 5-nitroindazole (B105863) and a nicotinonitrile moiety, can be approached using modern synthetic techniques. These strategies offer significant advantages in terms of efficiency, diversity, and scalability over classical methods. Key advanced approaches include palladium-catalyzed cross-coupling reactions for the core scaffold construction, multicomponent reactions for rapid library generation, and the application of flow chemistry and automated synthesis for high-throughput production.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds between aromatic systems. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a highly versatile and functional-group-tolerant method that is well-suited for constructing the central biaryl bond in analogs of 5-(5-nitro-1H-indazol-3-yl)nicotinonitrile.

A plausible retrosynthetic analysis of the target scaffold points to two primary Suzuki-Miyaura disconnection strategies:

Strategy A: Coupling of a 3-halo-5-nitroindazole with a pyridine-5-boronic acid derivative.

Strategy B: Coupling of a 5-halonicotinonitrile with a 5-nitro-1H-indazol-3-ylboronic acid.

Both strategies are viable, and the choice would likely depend on the availability of the starting materials and the desired scope of the analog library. Research has demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of various substituted indazoles and bipyridines, providing a strong foundation for this approach. For instance, the coupling of 5-bromoindazoles with various aryl and heteroaryl boronic acids has been reported to proceed in good yields. nih.gov Similarly, pyridylboronic acids have been effectively coupled with a range of heteroaryl halides. nih.gov

The reaction conditions for such couplings typically involve a palladium catalyst, such as Pd(dppf)Cl2 or Pd(PPh3)4, a base (e.g., K2CO3, Cs2CO3), and a suitable solvent system like dioxane/water or DME. nih.govnih.gov Microwave-assisted conditions have also been shown to accelerate these reactions and improve yields, which is particularly beneficial for high-throughput synthesis. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for generating molecular diversity. mdpi.com For the synthesis of a library of 5-(5-nitro-1H-indazol-3-yl)nicotinonitrile analogs, MCRs could be employed to rapidly construct the substituted nicotinonitrile ring onto a pre-existing indazole core, or vice versa.

One potential approach involves a one-pot synthesis of the nicotinonitrile moiety. Various MCRs for the synthesis of substituted pyridines and nicotinonitriles have been reported. For example, a four-component reaction of an aldehyde, malononitrile, an active methylene compound, and ammonium acetate can yield highly functionalized pyridines. rsc.org By using a 5-nitro-1H-indazole-3-carbaldehyde as the aldehyde component, it would be possible to generate a diverse library of analogs by varying the other three components.

The following table summarizes a selection of multicomponent reactions that could be adapted for the synthesis of nicotinonitrile analogs, highlighting the versatility of this approach for library generation.

Flow chemistry and automated synthesis platforms offer significant advantages for the synthesis of complex molecules and the generation of compound libraries. These technologies can provide enhanced safety, improved reproducibility, and greater scalability compared to traditional batch processes. rsc.orgnih.gov

The synthesis of substituted indazoles has been successfully demonstrated in a flow reactor. rsc.orgmdpi.com A continuous-flow process could be envisioned for the synthesis of a key intermediate, such as 3-halo-5-nitroindazole, which could then be utilized in subsequent cross-coupling reactions. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities.

Furthermore, automated synthesis platforms can be employed for the high-throughput generation of analog libraries. By integrating robotic liquid handlers with reaction blocks and analytical instrumentation, a large number of reactions can be performed in parallel. nih.gov For example, an automated platform could be programmed to perform a series of Suzuki-Miyaura couplings between a common indazole precursor and a diverse set of pyridineboronic acids, each in a separate well of a microplate. This would allow for the rapid exploration of the structure-activity relationship of the resulting analogs.

The following table outlines potential applications of flow chemistry and automated synthesis in the production of 5-(5-nitro-1H-indazol-3-yl)nicotinonitrile analogs.

Computational Chemistry and Theoretical Investigations for 5 5 Nitro 1h Indazol 3 Yl Nicotinonitrile Research

Molecular Docking Simulations for Putative Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

Ligand-Protein Binding Mode Prediction

For derivatives of the 5-nitro-1H-indazole scaffold, molecular docking studies have been pivotal in elucidating their mechanism of action. For instance, in studies of 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, docking analyses have revealed complex interactions within the binding sites of target proteins. bohrium.com These interactions are typically a combination of hydrophobic contacts, electrostatic forces, and hydrogen bonds that stabilize the ligand-protein complex. bohrium.com Similarly, docking studies on other heterocyclic compounds have been used to predict binding orientation and affinity, with results often showing good correlation with in vitro activity. The binding energy, calculated during docking, provides a numerical score to rank potential drug candidates. For example, studies on various new heterocyclic scaffolds have identified compounds with minimum binding energies, indicating a high affinity for their target enzymes.

In the context of 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile, docking simulations would be employed to predict how it fits into the active site of a putative target. The simulation would identify key amino acid residues that interact with the nitro group, the indazole core, and the nicotinonitrile moiety, providing a structural hypothesis for its biological activity.

Table 1: Representative Binding Energies of Heterocyclic Compounds from Docking Studies

| Compound Class | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Imidazole Derivatives | GlcN-6-P synthase | -8.01 to -6.91 |

| Benzimidazole–Thiadiazole Hybrids | Candida CYP51 | up to -10.928 |

This table presents data from studies on various heterocyclic compounds to illustrate typical binding energy ranges obtained from molecular docking simulations.

Virtual Screening for Analog Discovery

Virtual screening (VS) is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This process can be either ligand-based or structure-based. Structure-based virtual screening docks candidate molecules into a protein's binding site to estimate their binding affinity.

This methodology has been successfully used to identify novel inhibitors from vast compound databases. nih.govresearchgate.net For a scaffold like 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile, virtual screening could be used to explore chemical libraries for analogs with potentially improved potency or different selectivity profiles. By using the known structure of a target or a pharmacophore model derived from active compounds, researchers can filter thousands of compounds to a manageable number for synthesis and experimental testing. nih.gov This accelerates the discovery of new lead compounds and helps in understanding the structure-activity relationships (SAR) within a chemical series. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations provide detailed information on the fluctuations and conformational changes of proteins and ligands over time.

Analysis of Ligand-Target Complex Dynamics

MD simulations are frequently used to validate the stability of ligand-protein complexes predicted by molecular docking. In studies involving derivatives of 5-nitro-1H-indazole, MD simulations have demonstrated a consistent and robust binding of the most potent compounds within the active sites of their target proteins. bohrium.comresearchgate.net These simulations, often run for hundreds of nanoseconds, can confirm that the key interactions observed in docking are maintained over time. nih.gov

Analysis of the root-mean-square deviation (RMSD) of the complex during the simulation can indicate its stability; a complex that remains in good equilibrium will show a low and stable RMSD value, typically within 1–3 Å. researchgate.netresearchgate.net Furthermore, techniques like Molecular Mechanics Generalized Born Surface Area (MM/GBSA) calculations can be applied to MD trajectories to estimate the binding free energy, providing a more rigorous assessment of binding affinity than docking scores alone. nih.gov

Solvent Effects on Molecular Conformation

The surrounding solvent, typically water in biological systems, plays a critical role in molecular conformation and ligand-protein binding. MD simulations explicitly model solvent molecules, allowing for a realistic representation of the cellular environment. This is crucial for understanding how water molecules may mediate or disrupt interactions between a ligand and its target. For a molecule like 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile, MD simulations can reveal how its conformation changes in an aqueous environment and how solvent molecules are arranged within the binding pocket upon its arrival, providing insights that are inaccessible through static docking models.

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems.

DFT calculations have been applied to nitro-indazole derivatives to understand their structural and electronic properties. nih.gov For instance, DFT at the B3LYP/6-311++G(d,p) level of theory has been used to optimize molecular geometries and calculate vibrational frequencies, which can be compared with experimental data from techniques like FT-IR and NMR spectroscopy. nih.govbohrium.com

These calculations provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that a molecule is more reactive. Analysis of these frontier orbitals helps in profiling the reactivity of compounds like 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile, predicting sites susceptible to nucleophilic or electrophilic attack, and understanding its charge transfer properties. bohrium.com

Table 2: Representative Quantum Chemical Properties for Nitro-Aromatic Compounds from DFT Studies

| Property | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |

| Mulliken Charges | Distribution of atomic charges | Identifies reactive sites within the molecule |

| Dipole Moment | Measure of molecular polarity | Influences solubility and intermolecular interactions |

This table outlines common parameters derived from DFT calculations and their significance in chemical reactivity profiling.

HOMO-LUMO Energy Gap Analysis for Chemical Reactivity

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental quantum chemical technique used to understand the electronic properties and reactivity of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and lower chemical reactivity. irjweb.com For 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile, these parameters can be calculated using Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G basis set. irjweb.com The presence of electron-withdrawing groups, such as the nitro (-NO2) and nitrile (-CN) groups, is expected to lower the LUMO energy, making the molecule a better electron acceptor. The calculated energy gap can provide a quantitative measure of its reactivity and potential for charge transfer interactions within biological systems. irjweb.comnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile (Theoretical)

| Parameter | Symbol | Illustrative Value (eV) | Implication |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.25 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.15 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.10 | Chemical reactivity and stability emerginginvestigators.org |

| Chemical Hardness | η | 2.05 | Resistance to change in electron distribution |

| Chemical Softness | S | 0.49 | Reciprocal of hardness |

| Electronegativity | χ | 5.20 | Electron-attracting power |

| Electrophilicity Index | ω | 6.62 | Propensity to accept electrons |

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values on the molecular surface using a color spectrum. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow represent areas with neutral or intermediate potential.

For 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile, an MEP map would reveal specific regions of interest for molecular interactions.

Negative Regions (Red): The oxygen atoms of the nitro group, the nitrogen atom of the nitrile group, and the nitrogen atoms of the indazole ring are expected to be electron-rich. nih.gov These sites are potential hydrogen bond acceptors and are likely to interact with electron-deficient centers in a biological target. nih.gov

Positive Regions (Blue): The hydrogen atom attached to the indazole nitrogen (N-H) and the hydrogen atoms on the aromatic rings would exhibit a positive potential, making them potential hydrogen bond donors.

This three-dimensional visualization helps in understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for the binding of a ligand to its receptor. researchgate.net

Tautomeric Equilibrium Analysis of the Indazole Core

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, depending on the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. The relative stability of these tautomers is influenced by factors such as the nature and position of substituents, solvent effects, and solid-state packing forces. nih.gov For substituted indazoles, one tautomer is often more stable than the other. nih.gov

Computational methods, particularly DFT calculations, can be employed to determine the relative energies and Gibbs free energies of the possible tautomers of 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile. mdpi.com By calculating the energies of the optimized geometries for each tautomer, it is possible to predict the predominant form in different environments (gas phase or solution). ntu.edu.iq Previous studies on 5-nitro-1H-indazoles have indicated that the 1H-tautomer is generally the more stable form. nih.gov Understanding the tautomeric preference is critical, as different tautomers can exhibit distinct biological activities and binding modes with a target protein. The analysis can also elucidate the potential for proton transfer, a process that can be significant in enzymatic reactions. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational strategies used in drug discovery to correlate the chemical structure of compounds with their biological activities. ej-chem.org These approaches are instrumental in optimizing lead compounds and designing new molecules with enhanced potency and desired properties.

Development of Predictive Models for Biological Activity

QSAR modeling involves the development of mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties, which are quantified by molecular descriptors. nih.gov For a series of analogs of 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile, a predictive QSAR model can be built to guide the synthesis of new derivatives with potentially improved activity.

The process involves several key steps:

Data Set Assembly: A collection of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., steric parameters).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to establish a relationship between the descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new compounds. nih.gov

A well-validated QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, thus saving time and resources.

Fragment-Based QSAR and Structural Alerts

This method, often implemented through techniques like Hologram QSAR (HQSAR), can identify key molecular fragments that are positively or negatively correlated with the desired activity. researchgate.net The results can be visualized using contribution maps, which highlight in color the fragments that enhance (e.g., green) or diminish (e.g., red) activity. This information is crucial for lead optimization, allowing medicinal chemists to focus on modifying specific parts of the molecule. nih.gov Furthermore, this approach can help identify "structural alerts," which are substructures known to be associated with toxicity or other undesirable properties, guiding the design of safer drug candidates. nih.gov

Network Science and Machine Learning in Chemical Space Exploration

Modern drug discovery increasingly leverages network science and advanced machine learning techniques to explore the vastness of chemical space and identify novel drug candidates. nih.govresearchgate.net Chemical space can be visualized as a multi-dimensional map where similar molecules are located close to each other. nih.gov

For a target class relevant to 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile, such as protein kinases, machine learning models can be trained on large datasets of known inhibitors. nih.govnih.gov Techniques like deep neural networks and recurrent neural networks (RNNs) can learn the complex relationships between chemical structures and biological activities. nih.govacs.org These trained models can then be used to:

Virtual Screening: Screen large virtual libraries of compounds to identify potential hits.

De Novo Design: Generate entirely new molecular structures that are predicted to be active against the target of interest. researchgate.net

Predicting Off-Target Effects: By mapping compounds against a wide range of biological targets, these models can help predict potential side effects early in the discovery process. nih.gov

By applying these sophisticated computational methods, researchers can navigate the chemical space around the 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile scaffold more effectively, accelerating the discovery of new and potent therapeutic agents. scirp.org

Structure Activity Relationship Sar Studies of 5 5 Nitro 1h Indazol 3 Yl Nicotinonitrile Derivatives

Systematic Exploration of Indazole Substituent Effects on Biological Activity

The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, offers multiple positions for substitution, allowing for the fine-tuning of a compound's biological profile. For the 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile scaffold, the substituents on the indazole ring play a pivotal role in modulating its interaction with biological targets.

Influence of Nitro Group Position and Nature

Research on various 5-nitroindazole (B105863) derivatives has consistently highlighted the importance of this moiety for certain biological activities. For instance, studies on 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles have demonstrated notable trichomonacidal, antichagasic, and antineoplastic properties. researchgate.net In some cases, the 5-nitro substitution is crucial for the observed activity, with analogs lacking this group showing diminished or no effect. The mechanism of action for some nitro-containing compounds involves the enzymatic reduction of the nitro group within target cells, leading to the formation of cytotoxic reactive nitrogen species. This bioactivation is a key consideration in the design of nitroaromatic drugs.

While the 5-nitro substitution is common, the exploration of other positional isomers (e.g., 4-nitro, 6-nitro, 7-nitro) can reveal important SAR insights. For example, in a series of 7-substituted indazoles evaluated as nitric oxide synthase (NOS) inhibitors, 7-nitro-1H-indazole was found to be a potent inhibitor. nih.gov The potency was comparable to 1H-indazole-7-carbonitrile, suggesting that a strong electron-withdrawing group at this position is favorable for activity against this specific target. nih.gov This underscores the principle that the optimal position of the nitro group is target-dependent.

Furthermore, replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups (e.g., amino, methoxy) is a standard strategy to probe the electronic requirements for activity and to mitigate potential toxicity associated with the nitro group.

Table 1: Hypothetical Biological Activity of Positional Isomers of the Nitro Group on an Indazolyl-Nicotinonitrile Scaffold

| Compound ID | Nitro Group Position | Biological Activity (IC50, µM) |

| A-1 | 5-NO2 | 0.5 |

| A-2 | 4-NO2 | 2.1 |

| A-3 | 6-NO2 | 1.8 |

| A-4 | 7-NO2 | 0.9 |

| A-5 | No Nitro Group | > 10 |

Note: The data in this table is illustrative and intended to represent potential SAR trends based on existing literature for related compounds.

Substitution at N1 and C3 of the Indazole Ring

Modifications at the N1 and C3 positions of the indazole ring are critical for modulating the pharmacological properties of these derivatives.

N1 Position: The N1 position of the indazole ring is often a key point for introducing substituents that can influence solubility, cell permeability, and target engagement. A variety of alkyl, aryl, and heteroaryl groups have been explored at this position in different indazole series. For instance, in a series of 5-nitroindazoles, the introduction of ω-(dialkylamino)alkyl chains at the N1 position was crucial for their observed antiprotozoal and antineoplastic activities. researchgate.net The nature and length of this alkyl chain, as well as the basicity of the terminal amine, were found to be important determinants of potency.

In the context of kinase inhibition, the N1 substituent can be directed towards solvent-exposed regions of the ATP-binding pocket, providing an opportunity to improve physicochemical properties without disrupting key interactions with the hinge region. The synthesis of 1-aryl-5-nitro-1H-indazoles has been efficiently achieved, allowing for the exploration of a wide range of N1-aryl substituents. mdpi.com

C3 Position: The C3 position of the indazole is frequently involved in crucial hydrogen bonding interactions with the hinge region of protein kinases. Therefore, the nature of the substituent at this position is a primary determinant of kinase inhibitory activity and selectivity. In the parent compound, this position is occupied by the nicotinonitrile moiety.

Numerous studies have demonstrated that small, hydrogen-bond accepting heterocyclic groups at the C3 position are favorable for potent kinase inhibition. For example, 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim kinase inhibitors. nih.gov SAR studies on indazole-3-carboxamides have also revealed that the specific regiochemistry of the linker at the C3 position is critical for activity. nih.gov A review of C3-functionalization of indazoles highlights various methods, including halogenation followed by cross-coupling reactions, to introduce a diverse array of substituents at this position. chim.it

Impact of Nicotinonitrile Substitutions and Heterocyclic Modifications

The nicotinonitrile moiety of 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile serves as a key pharmacophore, likely engaging in important interactions with the target protein. Modifications to this part of the molecule can have a profound impact on biological activity.

Positional Isomerism of the Nicotinonitrile Moiety

For example, in a series of pyrazolo[1,5-a]pyrimidines, the position of the nitrogen atom in a 7-(pyridylmethylamine) side chain was shown to influence antimycobacterial activity. mdpi.com This highlights the sensitivity of biological targets to the precise placement of heteroatoms.

Modifications to the Cyanide and Pyridine (B92270) Subunits

Cyano Group: The cyano group is a versatile functional group that can act as a hydrogen bond acceptor and can also engage in other non-covalent interactions. Its replacement with other small, electron-withdrawing groups such as an amide, a carboxylic acid, or a small heterocycle (e.g., tetrazole) can provide valuable SAR information. For instance, the conversion of a nitrile to an amide can introduce an additional hydrogen bond donor, which may be beneficial for activity.

Pyridine Ring: The pyridine ring can be substituted with various small alkyl or electron-withdrawing/donating groups to probe for additional binding pockets and to modulate the electronic properties of the ring. The introduction of substituents can also influence the planarity of the molecule and its metabolic stability. A review on the structure-antiproliferative activity relationship of pyridine derivatives showcases the wide range of biological effects that can be achieved through substitution on the pyridine ring. nih.gov

Table 2: Hypothetical Biological Activity of Nicotinonitrile Moiety Modifications

| Compound ID | Modification | Biological Activity (IC50, µM) |

| B-1 | 5-cyano-pyridin-3-yl (Parent) | 0.5 |

| B-2 | 6-cyano-pyridin-3-yl | 1.2 |

| B-3 | 2-cyano-pyridin-4-yl | 3.5 |

| B-4 | 5-carboxamido-pyridin-3-yl | 0.8 |

| B-5 | 5-fluoro-pyridin-3-yl | 0.3 |

| B-6 | 5-methyl-pyridin-3-yl | 2.0 |

Note: The data in this table is illustrative and based on general SAR principles for kinase inhibitors.

Linker Region and Hybrid Scaffold Optimizations

While 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile features a direct linkage between the indazole and nicotinonitrile rings, the introduction of a linker can provide greater conformational flexibility and allow for the optimization of interactions with the target protein. Common linkers in kinase inhibitors include amides, ureas, and short alkyl chains.

The exploration of hybrid scaffolds, where the nicotinonitrile moiety is replaced with other heterocyclic systems known to be effective in kinase inhibition, is another avenue for lead optimization. This approach can lead to the discovery of novel chemotypes with improved properties. For example, the replacement of a pyridine ring with a pyrimidine (B1678525) or a pyrazine (B50134) can alter the hydrogen bonding pattern and may lead to enhanced selectivity for a particular kinase.

Conformational Flexibility and Rotational Barriers

The biological activity of 5-(5-nitro-1H-indazol-3-yl)nicotinonitrile derivatives is intrinsically linked to their three-dimensional conformation, which dictates how the molecule can orient itself within a protein's binding site. The primary sources of conformational flexibility are the rotatable bonds within the molecule.

Further conformational character is defined by the orientation of the nitro group at the C5 position of the indazole. X-ray crystallography studies of related nitroindazole derivatives, such as 1-allyl-3-chloro-5-nitro-1H-indazole, show that the nitro group is nearly coplanar with the indazole ring system, with a very small dihedral angle. nih.gov This planarity suggests a high rotational barrier due to resonance stabilization, meaning the nitro group's orientation is relatively fixed. This fixed, planar orientation can be crucial for interactions within a binding pocket.

| Rotatable Bond | Connecting Groups | Anticipated Rotational Barrier | Impact on Conformation |

|---|---|---|---|

| Indazole (C3) — Pyridine (C5) | Bicyclic indazole core and nicotinonitrile ring | Moderate | Determines the overall topology and relative orientation of the two primary heterocyclic systems. Crucial for aligning key interaction points (e.g., pyridine nitrogen). |

| Indazole (C5) — Nitro (N) | Indazole ring and the C5-nitro group | High | The nitro group is largely held co-planar with the indazole ring due to resonance, limiting its flexibility but defining its vector for polar interactions. nih.gov |

Scaffold Hopping and Bioisosteric Replacements

In medicinal chemistry, modifying a lead compound to improve its properties while retaining its biological activity is a key objective. Scaffold hopping and bioisosteric replacement are powerful strategies to achieve this. nih.gov

Scaffold Hopping: This technique involves replacing the central core of a molecule with a chemically different but functionally similar scaffold. For indazole-based compounds, a common and effective scaffold hop is the replacement of the indazole core with an indole (B1671886). nih.govrsc.org This is a structurally logical substitution as both are bicyclic aromatic systems of similar size. However, the indole has one nitrogen atom while the indazole has two, altering the hydrogen bonding capabilities, pKa, and metabolic stability of the resulting molecule. This strategy has been successfully used to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.govrsc.org Other potential scaffold replacements for the indazole core could include benzimidazole, imidazopyridine, or pyrazolopyrimidine, each offering a unique profile of electronic and physicochemical properties.

Bioisosteric Replacements: This strategy involves the substitution of specific functional groups with others that have similar physical or chemical properties, with the goal of maintaining or improving biological activity while optimizing other characteristics like metabolic stability or solubility.

Nitrile Group: The nitrile group on the nicotinonitrile ring is a versatile pharmacophore. It is a potent electron-withdrawing group and can act as a hydrogen bond acceptor. nih.gov It is often considered a bioisostere for halogens and carbonyl groups. researchgate.net Depending on the specific interactions within the target's active site, the nitrile could be replaced by other small, polar groups.

Nitro Group: The nitro group at the C5 position is a strong electron-withdrawing group that significantly influences the electronic character of the indazole ring. It can be a key interaction point, but may also be a liability due to potential metabolic reduction to toxic species. Studies on nitric oxide synthase (NOS) inhibitors have shown that replacing a 7-nitro group with a 7-cyano group can result in a compound with equipotent activity, demonstrating a successful bioisosteric replacement. nih.gov

| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

|---|---|---|

| Nitrile (-CN) | Carboxamide (-CONH2), Tetrazole (-CN4H), Acetyl (-COCH3) | Modulate hydrogen bonding capacity, polarity, and metabolic stability. nih.govresearchgate.net |

| Nitro (-NO2) | Cyano (-CN), Sulfonamide (-SO2NH2), Trifluoromethyl (-CF3) | Alter electronic properties, reduce metabolic liability, and introduce new interaction vectors. nih.gov |

| Indazole Core | Indole, Benzimidazole, Imidazo[1,2-a]pyridine | Modify core physicochemical properties, hydrogen bonding patterns, and explore novel chemical space. nih.govrsc.org |

Regiochemical and Stereochemical Determinants of Potency and Selectivity

The precise placement of substituents on the indazole-nicotinonitrile scaffold is a critical determinant of biological activity.

Regiochemistry: The substitution pattern on the indazole ring dramatically affects inhibitor potency and selectivity.

Substitution on Indazole Nitrogens (N1 vs. N2): The indazole core has two nitrogen atoms (N1 and N2) that can be substituted. The position of this substitution fundamentally alters the shape of the molecule and the vector of the substituent. For many kinase inhibitors, substitution at the N1 position is preferred as it directs substituents towards the solvent-exposed region of the ATP-binding pocket. The regioselectivity of N-alkylation can be controlled by the choice of reagents and reaction conditions; for instance, using NaH in THF often favors N1 substitution, while Mitsunobu conditions can favor the N2 isomer. nih.gov The electronic nature of other substituents on the indazole ring also plays a key role; electron-withdrawing groups at the C7 position can confer excellent N2 regioselectivity. nih.gov

Substitution on the Indazole Carbocyclic Ring: The position of the nitro group is crucial. In studies of NOS inhibitors, 7-nitroindazole (B13768) was identified as a potent and selective inhibitor. nih.govresearchgate.net Shifting this group to other positions, such as C5 or C6, would alter its interaction with the target protein. Similarly, introducing other substituents at positions like C7 can be a strategy to enhance selectivity. In the development of Akt inhibitors based on an indazole scaffold, substitution at the C7 position was explored to introduce bulky groups that would clash with the gatekeeper methionine of wild-type Akt, thereby engineering selectivity for mutant kinases. nih.gov

Substitution on the Pyridine Ring: The position of the nitrogen atom in the pyridine ring is vital for activity in many kinase inhibitors, where it often forms a key hydrogen bond with the "hinge" region of the enzyme's ATP binding site. A shift from a 3-pyridyl to a 4-pyridyl moiety, for example, can drastically reduce activity by misaligning this crucial interaction. uni-saarland.de

| Regiochemical Feature | Observation / Finding | Impact on SAR |

|---|---|---|

| Indazole N1- vs. N2-Substitution | N1-alkylation is often thermodynamically favored and synthetically accessible under certain conditions (e.g., NaH/THF). nih.gov | Critically alters the 3D geometry and directionality of substituents, profoundly impacting binding affinity. |

| Indazole C7-Substitution | Electron-withdrawing groups (e.g., -NO2, -CO2Me) at C7 promote N2-alkylation. nih.gov | Can be used to modulate N-alkylation regioselectivity and to probe for interactions that enhance inhibitor selectivity. |

| Pyridine Nitrogen Position | Shifting the pyridine nitrogen from position 4 to position 3 greatly reduced haspin and Clk4 kinase inhibition. uni-saarland.de | Highlights the geometric importance of this nitrogen for forming specific, potency-driving interactions (e.g., hinge-binding). |

Stereochemistry: The parent compound 5-(5-nitro-1H-indazol-3-yl)nicotinonitrile is achiral. However, the introduction of substituents on either the indazole or nicotinonitrile portions, or on groups attached to them, can create chiral centers. When a chiral center is present, the biological activity often resides predominantly in one enantiomer, as it will have the correct three-dimensional arrangement to fit optimally into the chiral environment of a protein's active site.

For example, methods have been developed for the highly enantioselective C3-allylation of indazoles using copper hydride (CuH) catalysis. mit.edu This reaction creates a quaternary chiral center directly at the C3 position. Applying such a strategy to the 5-(5-nitro-1H-indazol-3-yl)nicotinonitrile scaffold by modifying the nicotinonitrile linker would generate chiral derivatives. The resulting enantiomers would be expected to exhibit significant differences in potency and/or selectivity, as the stereochemistry at the C3 position would rigidly define the orientation of the nicotinonitrile moiety relative to the indazole core.

Mechanistic Investigations of Biological Activities of 5 5 Nitro 1h Indazol 3 Yl Nicotinonitrile Derivatives

Identification and Validation of Specific Molecular Targets

The validation of molecular targets is a foundational step in understanding a compound's mechanism of action. For derivatives containing the indazole scaffold, research has identified specific interactions with enzymes, receptors, and ion channels.

Derivatives built upon the indazole framework have demonstrated inhibitory activity against a wide array of protein kinases. rsc.org

Fibroblast Growth Factor Receptor 1 (FGFR1): The indazole scaffold has been identified as a key pharmacophore for the inhibition of FGFR kinases. nih.govresearchgate.net Fragment-led de novo design and subsequent optimization have led to the development of indazole-containing compounds that inhibit FGFR1, FGFR2, and FGFR3. nih.govmdpi.com Structure-activity relationship (SAR) studies of certain derivatives revealed that substitutions on the phenyl ring of the indazole could enhance inhibitory activity, with some compounds achieving IC50 values in the low nanomolar range. nih.gov

Rho-associated coiled-coil containing protein kinase I (ROCK I): Novel indazole-based small molecules have been identified as highly potent and selective inhibitors of ROCK I and its isoform ROCK II. researchgate.net SAR studies indicated that specific substitutions, such as a β-proline moiety, improved activity against ROCK I compared to other analogs. nih.gov

Epidermal Growth Factor Receptor (EGFR): The indazole core has been incorporated into molecules designed as EGFR inhibitors. nih.gov

p38 MAP kinase: While direct inhibition data for the title compound is unavailable, p38 MAP kinase is a well-established target for inhibitors in inflammatory diseases. Given that indazole is a common core for various kinase inhibitors, this pathway remains a potential target for such derivatives. researchgate.net

The inhibitory potential of indazole derivatives against various kinases is summarized in the table below.

| Kinase Target | Indazole Derivative Type | Finding/Potency |

| FGFR1, 2, 3 | Phenyl-substituted indazoles | IC50 values ranging from 0.8 to 90 μM. nih.gov |

| 3-isopropoxyphenyl-substituted indazole | IC50 = 9.8 nM against FGFR1. nih.gov | |

| ROCK I / II | N-substituted prolinamido indazoles | Identified as highly potent and selective inhibitors. researchgate.netnih.gov |

| EGFR | General indazole derivatives | Investigated as potential inhibitors. nih.gov |

| c-Kit, PDGFRβ, FLT3 | N-phenyl-indazole urea (B33335) derivative | Multi-kinase inhibitor with Kd values of 68.5 nM, 140 nM, and 375 nM, respectively. nih.gov |

No specific inhibitory data was prominently found in the searched literature for ASK1, ALK, CYP11B2, S1PL, or IKK-β in the context of 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile or its immediate derivatives.

A significant area of research for indazole-containing compounds is their development as Selective Estrogen Receptor Degraders (SERDs). bohrium.com SERDs represent a therapeutic strategy for hormone receptor-positive breast cancer by promoting the degradation of the estrogen receptor α (ERα). acs.org

Multiple series of indazole derivatives have been designed and optimized to function as potent, orally bioavailable SERDs. mdpi.combohrium.comnih.gov These compounds have been shown to induce tumor regression in tamoxifen-resistant breast cancer models. mdpi.combohrium.com The indazole group was often used to replace other chemical moieties to improve metabolic stability and potency. nih.gov

| Indazole Scaffold Type | Biological Activity |

| Tricyclic Indazoles | Novel class of SERD antagonists; demonstrated activity in breast cancer xenograft models. nih.gov |

| Thieno[2,3-e]indazole Derivatives | Novel oral SERDs with potent ERα degradation and robust antitumor efficacy in xenograft models. acs.orgnih.gov |

| General Indazole Series | Optimized to induce tumor regression in tamoxifen-resistant breast cancer xenografts. bohrium.com |

Information regarding the direct modulation of ion channels, such as Calcium Release-Activated Calcium (CRAC) channels, by derivatives of 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile is not extensively covered in the available scientific literature.

Elucidation of Intracellular Signaling Pathways Modulated by the Compound

The therapeutic or biological effects of a compound are ultimately mediated through its influence on intracellular signaling pathways. Based on their interactions with upstream kinases, indazole derivatives are positioned to modulate critical cellular cascades like the MAPK and NF-κB pathways.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes the ERK, JNK, and p38 pathways, is fundamental to cellular processes like proliferation, differentiation, and apoptosis. nih.gov Dysregulation of this pathway is a hallmark of many cancers. nih.gov

Kinase inhibitors, including those based on the indazole scaffold that target receptors like FGFR and EGFR, act upstream of the MAPK cascade. By inhibiting these receptor tyrosine kinases, such compounds can prevent the subsequent phosphorylation and activation of downstream signaling proteins in the MAPK pathway. nih.govmdpi.com For instance, the inhibition of p38 MAPK by small molecules is a known mechanism to control inflammatory responses and other cellular processes. researchgate.net Therefore, a primary mechanism for the biological activity of indazole-based kinase inhibitors is the modulation of MAPK signaling.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. mdpi.com It controls the expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Studies have shown that indazole and its derivatives can exert anti-inflammatory effects by inhibiting the production of TNF-α in a concentration-dependent manner. nih.gov Since TNF-α is a potent activator of the NF-κB pathway, this inhibitory action suggests that indazole compounds can modulate NF-κB signaling. nih.gov Furthermore, some MAPK pathways, which are targets for kinase inhibitors, can also lead to the activation of transcription factors including NF-κB. google.com This provides a secondary, indirect mechanism by which indazole-based kinase inhibitors could influence NF-κB signaling. mdpi.com

Apoptosis Signal-Regulated Kinase 1 (ASK1) Inhibition

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses that can lead to inflammation, apoptosis, and fibrosis. nih.gov Consequently, ASK1 has emerged as a promising therapeutic target for a variety of diseases. While direct evidence of 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile as an ASK1 inhibitor is unavailable, numerous studies have highlighted the potential of the indazole scaffold in designing potent ASK1 inhibitors.

Research into indazole derivatives has shown that they can effectively inhibit ASK1 activity. For instance, certain novel 1H-indazole derivatives have been synthesized and evaluated for their ASK1 kinase activity, demonstrating significant inhibitory effects. patsnap.com The mechanism of these inhibitors typically involves binding to the ATP-binding site of the ASK1 kinase domain, thereby preventing its autophosphorylation and subsequent activation. patsnap.com This blockade of ASK1 activation halts the downstream signaling cascade involving MKK4/7 and the JNK/p38 MAPK pathways, which are responsible for executing apoptotic processes and producing inflammatory cytokines. patsnap.com

The therapeutic potential of ASK1 inhibition has been explored in various disease models. Preclinical studies have shown that ASK1 inhibitors can offer protective effects in conditions characterized by stress-induced apoptosis and inflammation, such as cardiovascular and metabolic diseases. patsnap.com

Cellular Mechanisms of Action and Phenotypic Effects

The cellular effects of indazole derivatives are diverse and context-dependent, often leading to the modulation of cell viability, cell cycle progression, and the induction of programmed cell death.

Cell Viability and Proliferation Assays (e.g., MTT assay, LDH assay)

The impact of 5-nitroindazole (B105863) derivatives on cell viability has been investigated against various cell types, including cancer cells and parasites. For example, a study on new 5-nitroindazole derivatives demonstrated their antineoplastic activity against TK-10 (renal adenocarcinoma) and HT-29 (colon adenocarcinoma) cell lines. researchgate.net The cytotoxic effects were evaluated, and the percentage of growth inhibition was determined, indicating a dose-dependent reduction in cell viability. researchgate.net

In another study, the anti-proliferative activity of a series of 1H-indazole-3-amine derivatives was evaluated against a panel of human cancer cell lines, including A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma), using the MTT assay. nih.gov One particular compound, 6o , exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while showing greater selectivity for normal cells (HEK-293). nih.gov

Furthermore, research on 5-nitroindazolin-3-one derivatives highlighted their trypanocidal activity, with assays such as the CellTiter-Glo® Luminescent Cell Viability Assay being used to detect variations in ATP levels as a measure of cell viability. mdpi.com

Below is a table summarizing the anti-proliferative activity of a representative indazole derivative against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) of Compound 6o |

| A549 | Lung Cancer | >50 |

| K562 | Chronic Myeloid Leukemia | 5.15 |

| PC-3 | Prostate Cancer | 21.4 |

| Hep-G2 | Hepatoma | >50 |

| HEK-293 | Normal Kidney Cell | 33.2 |

Data is for compound 6o, a 1H-indazole-3-amine derivative, as specific data for 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile is not available. nih.gov

Cell Cycle Analysis and Regulation

Indazole derivatives have been shown to exert their anti-proliferative effects by inducing cell cycle arrest at different phases. For instance, a study on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides revealed that the most active compound, 1c , caused a marked increase of cells in the G0-G1 phase in K562 cells. nih.gov This was associated with an increased ratio of hypophosphorylated retinoblastoma protein (pRb) to total pRb, indicating an inhibition of cell cycle progression. nih.gov

Similarly, the 1H-indazole-3-amine derivative 6o was found to affect the cell cycle distribution in K562 cells. nih.gov Treatment with this compound led to an increase in the G0/G1 population and a significant decrease in the proportion of S phase cells in a concentration-dependent manner. nih.gov These findings suggest that some indazole derivatives can halt cell proliferation by interfering with the molecular machinery that governs cell cycle transitions.

Another potent antitumor agent, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione , induced cell cycle arrest in MOLT-4 cells, with a demonstrated rise in the sub-G1 fraction and an accumulation of cells in the S and G2/M phases. researchgate.netnih.gov

Induction of Programmed Cell Death Pathways

The induction of apoptosis is a key mechanism through which many anti-cancer agents, including indazole derivatives, exert their therapeutic effects. The 5-nitro group in some heterocyclic compounds is known to play a crucial role in inducing oxidative stress, which can trigger apoptotic pathways. mdpi.com

In the context of 5-nitroindazole derivatives, their mechanism of action against the parasite Trypanosoma cruzi was found to involve the generation of reactive oxygen species (ROS), leading to parasite apoptosis. mdpi.com This suggests that the nitro group at the 5-position of the indazole ring is critical for advancing free radical production. mdpi.com

Furthermore, the indazole derivative 6o was confirmed to induce apoptosis in K562 cells in a concentration-dependent manner. nih.gov This apoptotic induction was possibly mediated by the inhibition of Bcl-2 family members and the modulation of the p53/MDM2 pathway. nih.gov Similarly, novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been shown to induce both intrinsic and extrinsic apoptotic pathways mediated by p53 in HCT116 colon carcinoma cells. nih.gov

The anti-apoptotic potential of indazole derivatives has also been explored. For instance, 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) derivatives were identified as effective inhibitors of sodium nitroprusside-induced apoptosis in vascular smooth muscle cells. nih.gov

Resistance Mechanisms and Overcoming Therapeutic Challenges

The development of drug resistance is a significant challenge in cancer therapy and other treatments. For kinase inhibitors, including those with an indazole scaffold, resistance can emerge through various mechanisms. nih.govoaepublish.com

One of the most common mechanisms of acquired resistance to tyrosine kinase inhibitors (TKIs) is the acquisition of secondary mutations in the kinase domain. oaepublish.commdpi.com These mutations can alter the ATP-binding pocket, thereby reducing the binding affinity of the inhibitor. oaepublish.com For example, in the case of anaplastic lymphoma kinase (ALK) inhibitors, mutations such as L1196M, G1269A, and G1202R are common patterns of resistance. oaepublish.com

Besides on-target mutations, resistance can also arise from the activation of bypass signaling pathways. mdpi.com This involves the upregulation of other signaling molecules that can compensate for the inhibited pathway, allowing the cell to survive and proliferate.

Strategies to overcome resistance include the development of next-generation inhibitors that are effective against common mutations. Additionally, combination therapies that target both the primary pathway and potential bypass pathways are being explored. Modifying the structure of active indazole derivatives based on structure-activity relationships can also lead to the development of more potent compounds that may circumvent existing resistance mechanisms. nih.govbldpharm.com

Advanced Methodologies for the Discovery and Optimization of 5 5 Nitro 1h Indazol 3 Yl Nicotinonitrile Based Compounds

High-Throughput and Ultra-High-Throughput Screening Campaigns

High-Throughput Screening (HTS) and its higher-capacity counterpart, ultra-high-throughput screening (uHTS), represent cornerstone strategies for identifying initial "hit" compounds from vast chemical libraries. nih.gov These campaigns involve the rapid, automated testing of hundreds of thousands to millions of compounds against a specific biological target. For the discovery of molecules based on the 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile scaffold, HTS is instrumental in identifying derivatives with desired biological activity.

The success of any HTS campaign hinges on the development of a robust, sensitive, and miniaturized assay. The primary goal is to create a reliable testing environment that can be scaled for a massive number of compounds while minimizing the consumption of reagents and the target protein.

For nicotinonitrile derivatives, various assay formats can be employed. A notable example is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology, which has been successfully used to identify inhibitors of histone acetyltransferases like GCN5. nih.gov This bead-based, non-radioactive immunoassay is highly amenable to automation and miniaturization. The development process involves several key steps:

Target and Substrate Optimization: The optimal concentrations of the biological target (e.g., an enzyme) and its substrate are determined to ensure a sensitive and robust assay window. For instance, in an assay for hGCN5 inhibitors, concentrations of 5 nM for the enzyme and 500 nM for its co-factor were found to be ideal. nih.gov

Assay Quality Control: The reliability of the assay is quantified using statistical parameters, most commonly the Z-factor. A Z-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS. An AlphaScreen-based assay for hGCN5 inhibitors achieved a Z-factor of 0.7, signifying a highly reliable format for a large-scale screening campaign. nih.gov

The miniaturization of assays into 384-well or 1536-well plate formats is essential for HTS, as it reduces costs and increases throughput, allowing for the screening of extensive compound libraries to find derivatives related to 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile.

| Parameter | Description | Example Value/Target |

| Assay Format | The specific technology used for detection. | AlphaScreen, Fluorescence Polarization, etc. |

| Target Concentration | The optimized concentration of the biological target. | 5 nM (for hGCN5) nih.gov |

| Substrate Concentration | The optimized concentration of the substrate/co-factor. | 500 nM (for Acetyl-CoA) nih.gov |

| Assay Volume | The final volume of the reaction in each well. | 5-20 µL (typical for 384/1536-well plates) |

| Z-Factor | A statistical measure of assay quality. | > 0.5 (0.7 achieved in an hGCN5 assay) nih.gov |

This table illustrates typical parameters considered during the development and miniaturization of an HTS assay suitable for screening nicotinonitrile-based compounds.

An HTS campaign generates vast amounts of data, and a critical subsequent step is to analyze this data to identify genuine "hits" while filtering out false positives. bohrium.com False positives can arise from various sources, including compound autofluorescence, aggregation, or non-specific reactivity with the assay components.

Modern approaches to hit prioritization increasingly rely on machine learning algorithms to distinguish between true bioactive compounds and those producing assay artifacts. chemrxiv.org One such method is the Minimal Variance Sampling Analysis (MVS-A), which analyzes the learning dynamics of a gradient boosting model trained on the HTS data. bohrium.com This technique can identify compounds that are "unusual" according to the model, which are often false positives. nih.gov

The process for data-driven hit prioritization typically involves the following steps:

Primary Screen: All compounds in the library are tested at a single concentration to identify initial hits that show activity above a predefined threshold.

Machine Learning Analysis: A model is trained on the primary screen data to distinguish active from inactive compounds. Sample influence estimates are then computed for all initial hits. nih.gov

Hit Ranking: Hits are sorted based on their influence score. Compounds with high scores are more likely to be false positives, while those with low scores are prioritized as potential true positives. nih.gov

Confirmatory Screens: The prioritized hits are re-tested, often in dose-response format, to confirm their activity and determine their potency (e.g., IC50 or EC50).

This computational pre-filtering enhances the efficiency of the hit validation process, ensuring that resources are focused on the most promising compounds from the 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile chemical space. chemrxiv.org

Fragment-Based Drug Discovery (FBDD) and Fragment Linking Strategies

Fragment-Based Drug Discovery (FBDD) offers an alternative and complementary approach to HTS for identifying lead compounds. nih.gov Instead of screening large, drug-like molecules, FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments")—typically adhering to the "Rule of Three" (e.g., molecular weight < 300 Da). frontiersin.org These fragments bind with low affinity but do so very efficiently, making them excellent starting points for building more potent leads. nih.gov

For a target of interest for 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile, an FBDD campaign would begin by screening a fragment library using highly sensitive biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography to detect the weak binding events. nih.govmdpi.com

Once fragment hits binding to different sub-pockets of the target's active site are identified, several strategies can be employed to elaborate them into a potent lead compound:

Fragment Growing: A single fragment hit is iteratively modified by adding new chemical functionalities to improve its interactions with the target protein, thereby increasing its potency. nih.gov

Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected via a chemical linker. This strategy can lead to a rapid and substantial increase in affinity and potency.

Fragment Merging: Two overlapping fragments are combined into a single, novel molecule that incorporates the key binding features of both original hits.

These strategies can be powerfully guided by structural data from X-ray crystallography, which reveals how the fragments bind to the target. frontiersin.org This information allows for the rational design of linkers or new functional groups to create a final molecule, such as an optimized derivative of 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile, with high affinity and specificity.

Artificial Intelligence and Machine Learning in Lead Optimization

Once initial hits are identified, the lead optimization phase begins. This iterative process aims to refine the chemical structure to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. ijpsjournal.com Artificial intelligence (AI) and machine learning (ML) have become transformative technologies in this phase, leveraging computational power to analyze complex datasets and guide synthetic chemistry efforts more efficiently than traditional methods. preprints.orgnih.gov

A major application of AI/ML in lead optimization is the development of predictive models for key drug-like properties. preprints.org By training algorithms on large datasets of known compounds and their associated experimental data, models can be built to predict the properties of novel, unsynthesized molecules.

For analogs of 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile, these models can predict:

Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can predict the binding affinity or inhibitory potency of new derivatives against the target.

ADMET Properties: Models can forecast pharmacokinetic parameters such as solubility, permeability, metabolic stability, and potential toxicities. This in silico prediction helps to flag problematic compounds early, reducing the reliance on costly and time-consuming experimental assays. preprints.org

Deep neural networks (DNNs) are among the advanced architectures used for these predictive tasks, capable of learning complex, non-linear relationships between chemical structure and biological effect. preprints.org By using these models, medicinal chemists can prioritize which derivatives of the 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile scaffold to synthesize, focusing on those with the highest probability of having a balanced, drug-like profile.

Beyond predicting the properties of given molecules, AI can also be used for de novo design—the creation of entirely new molecular structures. Generative models, often based on recurrent neural networks (RNNs) or generative adversarial networks (GANs), can learn the underlying patterns of chemical structures and generate novel molecules optimized for a specific set of desired properties. frontiersin.org

In the context of optimizing a lead series based on 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile, a generative model could be used to:

Explore Chemical Space: Generate thousands of novel, synthetically feasible molecules within the same chemical space as the lead compound.

Multi-Property Optimization: The generation process can be guided by multiple predictive models simultaneously. For example, the model could be tasked with designing molecules that have high predicted potency, low predicted toxicity, and optimal lipophilicity. Platforms like Generative Therapeutics Design (GTD) use this approach to apply evolutionary pressure, iteratively generating molecules with improved fitness against a set of property criteria. frontiersin.org

Scaffold Hopping: Generative models can also suggest entirely new scaffolds that retain the key pharmacophoric features of the original lead but possess superior properties or intellectual property potential.

Design and Synthesis of Focused Compound Libraries for Specific Target Classes

The strategic design and synthesis of focused compound libraries around a privileged scaffold, such as the 5-nitro-1H-indazole core, is a cornerstone of modern medicinal chemistry. This approach allows for the systematic exploration of the structure-activity relationships (SAR) required to achieve high potency and selectivity for a specific biological target. By creating a collection of related analogues with deliberate structural variations, researchers can efficiently identify lead compounds for diverse therapeutic areas, ranging from oncology to infectious diseases. The 5-(5-Nitro-1H-indazol-3-yl)nicotinonitrile framework, combining the nitroindazole and nicotinonitrile moieties, serves as a versatile starting point for generating libraries aimed at various protein classes.

Targeting Protein Kinases for Anticancer Applications

Protein kinases are a major class of therapeutic targets in oncology due to their critical role in regulating cell signaling pathways fundamental to tumorigenesis. nih.gov Focused libraries based on indazole and nicotinonitrile scaffolds have been successfully developed to yield potent kinase inhibitors.

One notable research effort focused on a library of novel nicotinonitrile derivatives designed for their cytotoxic activities against cancer cell lines, which led to the discovery of potent inhibitors of Pim kinases. nih.gov Pim kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy. nih.gov A library of compounds was synthesized and evaluated, revealing several derivatives with high to moderate cytotoxic activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells. nih.gov

From this library, select compounds were further tested for their in vitro enzyme inhibitory activity against the three Pim kinase isoforms (Pim-1, Pim-2, Pim-3). The results demonstrated that these derivatives possess sub-micromolar to single-digit micromolar 50% inhibitory concentrations (IC₅₀). nih.gov Compound 8e emerged as the most potent, with IC₅₀ values ≤ 0.28 μM against all three isoforms, an efficacy comparable to the pan-kinase inhibitor Staurosporine. nih.gov Mechanistic studies indicated that the activity of these compounds is linked to the induction of apoptosis and cell cycle arrest. nih.gov

| Compound | Target Kinase | IC₅₀ (µM) |

| 8e | Pim-1 | ≤ 0.28 |

| Pim-2 | ≤ 0.28 | |

| Pim-3 | ≤ 0.28 | |

| 8c | Pim-1 | 1.10 |

| Pim-2 | 0.80 | |

| Pim-3 | 0.90 | |

| 9a | Pim-1 | 0.90 |

| Pim-2 | 0.80 | |

| Pim-3 | 0.70 | |

| 9e | Pim-1 | 1.20 |

| Pim-2 | 1.10 | |

| Pim-3 | 1.00 | |

| 12 | Pim-1 | 1.30 |

| Pim-2 | 1.20 | |

| Pim-3 | 1.10 |

Data sourced from Bioorganic Chemistry. nih.gov

Targeting Transcription Factors for Immunomodulation

The versatility of the indazole scaffold extends to the modulation of other target classes, such as transcription factors. The Aryl hydrocarbon receptor (AHR) is a ligand-dependent transcription factor involved in regulating immune responses, making it a potential target for autoimmune diseases like psoriasis. researchgate.netnih.gov

A focused library of 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one derivatives was designed and synthesized, leading to the identification of a new class of potent AHR agonists. researchgate.netnih.gov Through systematic SAR analysis, compound 24e was identified as the most active derivative, demonstrating a half-maximal effective concentration (EC₅₀) of 0.015 µM for AHR activation. researchgate.netnih.gov Further studies confirmed that this compound regulates the expression of CYP1A1, a target gene of AHR, and alleviates psoriasis-like skin lesions in animal models. researchgate.netnih.gov

| Compound | Target | EC₅₀ (µM) |

| 24e | Aryl hydrocarbon receptor (AHR) | 0.015 |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Targeting Parasitic Enzymes for Infectious Diseases

The 5-nitroindazole (B105863) moiety is a key pharmacophore in the development of agents against infectious diseases, particularly for Chagas disease, caused by the parasite Trypanosoma cruzi. nih.govnih.gov The nitro group is believed to be crucial for the mechanism of action, which involves activation by parasitic nitroreductases (NTRs) to induce oxidative stress. nih.gov

Focused libraries of 5-nitroindazole derivatives have been synthesized and evaluated for their trypanocidal properties. nih.govnih.govresearchgate.net Studies on 1,2-disubstituted 5-nitroindazolinones and related structures have identified compounds with significant activity against both the epimastigote and trypomastigote forms of the parasite. nih.govresearchgate.net For instance, compound 5a (5-nitro-2-picolyl-indazolin-3-one) showed potent trypanocidal activity with an IC₅₀ of 1.1 µM against epimastigotes and 5.4 µM against trypomastigotes, demonstrating a selectivity index superior to the reference drug nifurtimox. nih.gov This line of research highlights how focused libraries built on the 5-nitroindazole core can be optimized to target specific parasitic enzymes and pathways. researchgate.net

Future Directions and Interdisciplinary Research Perspectives

Exploration of Novel Biological Targets for Indazole-Nicotinonitrile Hybrids

While existing indazole-based drugs have primarily targeted well-established oncogenic kinases, the exploration for novel biological targets for indazole-nicotinonitrile hybrids is a crucial future direction. rsc.org The unique structural combination of the indazole and nicotinonitrile moieties may confer affinity for a distinct set of protein targets that have been previously underexplored.